Tert-butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate
Description
Tert-butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a quinazoline core fused to a piperazine ring, protected by a tert-butoxycarbonyl (Boc) group. The Boc group enhances solubility in organic solvents and stabilizes the piperazine moiety during synthesis . This compound is synthesized via palladium-catalyzed cross-coupling reactions, as exemplified in , where 6-chloro-7-(2-fluoro-6-methoxyphenyl)quinazolin-4-yl derivatives are prepared under argon at 90°C using Na₂CO₃ and Pd(PPh₃)₂Cl₂ .
Properties
Molecular Formula |
C17H22N4O2 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
tert-butyl 4-quinazolin-4-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)21-10-8-20(9-11-21)15-13-6-4-5-7-14(13)18-12-19-15/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
FXCHRPGMDVFZBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Halogenation and Nucleophilic Substitution
The most common strategy involves introducing halogen atoms at the C-4 position of quinazoline derivatives, followed by nucleophilic substitution with tert-butyl piperazine-1-carboxylate. For example, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine undergoes halogenation using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) to yield intermediate 2 . Subsequent reaction with tert-butyl piperazine-1-carboxylate under microwave irradiation (100–120°C, 30–60 min) affords Boc-protected intermediates, which are deprotected using trifluoroacetic acid (TFA).
Key Reaction Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Halogenating agent | NCS or NBS | 85–90 |
| Solvent | DMF | — |
| Temperature | Room temperature, 12–18 hours | — |
| Nucleophilic agent | tert-Butyl piperazine-1-carboxylate | 75–80 |
This method’s efficiency is attributed to the electron-deficient nature of halogenated quinazolines, which facilitates nucleophilic attack by the piperazine nitrogen.
Quinazoline Functionalization via Condensation Reactions
An alternative route employs pre-functionalized quinazolines. For instance, 2,4-dichloro-6,7-dimethoxyquinazoline reacts with tert-butyl piperazine-1-carboxylate in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at 60°C for 6–8 hours, yielding the Boc-protected intermediate with subsequent TFA deprotection.
Experimental Workflow
-
Quinazoline activation : Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 equiv) in THF.
-
Nucleophilic substitution : Add tert-butyl piperazine-1-carboxylate (1.2 equiv) and DIPEA (2.0 equiv).
-
Reaction monitoring : Track progress via thin-layer chromatography (TLC).
-
Workup : Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
This method achieves yields of 70–75%, with purity >95% confirmed by HPLC.
Optimization Strategies for Improved Efficiency
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, substituting conventional heating with microwave irradiation (100–120°C, 30 min) increases yields from 75% to 85% while reducing side products. This approach is particularly advantageous for scaling up production.
Solvent and Base Selection
Polar aprotic solvents like DMF or dimethylacetamide (DMAc) enhance reaction rates by stabilizing transition states. DIPEA outperforms triethylamine (TEA) in minimizing byproducts, as evidenced by comparative studies showing 10% higher yields with DIPEA.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis using a C18 column (method: 0–100% acetonitrile in water over 15 min) confirms purity >95% for all synthesized batches.
Challenges and Limitations
-
Deprotection side reactions : Overexposure to TFA can lead to quinazoline ring degradation. Controlled deprotection (2–4 hours at 0°C) mitigates this risk.
-
Solubility issues : Boc-protected intermediates exhibit limited solubility in non-polar solvents, necessitating DMF or DMAc for homogeneous reactions .
Chemical Reactions Analysis
Reaction with Quinazolinone Derivatives
In one method, tert-butyl piperazine-1-carboxylate reacts with a quinazolin-4(3H)-one derivative under acidic conditions. The reaction uses NaI, DIPEA, and ACN at room temperature under a nitrogen atmosphere, yielding the product with 97% efficiency . This substitution replaces a leaving group (e.g., a halide) on the quinazolinone ring with the piperazine moiety.
Condensation with Benzonitrile Derivatives
Another approach involves condensing 4-bromo-2-nitro-benzonitrile with 1-Boc-piperazine to form an intermediate, which is then converted into a piperazinyl-3,4-dihydroquinazolin-2(1H)-one . Subsequent reductive amination with biarylaldehydes completes the synthesis. This highlights the versatility of Boc-protected piperazine as a building block.
Aromatic Nucleophilic Substitution
In pyrazolopyrimidine-based analogs, tert-butyl piperazine-1-carboxylate undergoes aromatic nucleophilic substitution to replace a chloride atom at the C-4 position of the heterocyclic ring . This reaction is facilitated by microwave irradiation and a base like DIPEA, followed by deprotection with trifluoroacetic acid (TFA).
Key Reaction Conditions and Reagents
SAR Studies on Quinazoline Analogues
Systematic modifications of quinazoline cores (e.g., substitutions at position 2 or 4) have been explored to optimize biological activity. For example, SAR data from shows that compounds with halogen substitutions (e.g., Cl, Br) at specific positions exhibit enhanced enzymatic inhibition and lysosomal translocation in glucocerebrosidase (GC) deficiency models.
Role in Drug Discovery
The compound serves as a scaffold in kinase inhibitor design , particularly for AKT inhibition. Halogen-substituted analogs (e.g., 10h in ) demonstrate potent cellular activity and selectivity, though off-target effects on kinases like PKA and p70S6K are noted due to structural homology .
Challenges and Optimizations
-
Synthetic complexity : Protecting/deprotecting the Boc group and selective coupling steps require precise control of reaction conditions .
-
Yield improvements : Use of NaI in substitution reactions enhances efficiency by facilitating leaving group departure .
-
Diversity in modifications : Strategies like Stille coupling or sulfonation allow for functional group diversification at the quinazoline core .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate has shown promise in drug development due to its potential as an inhibitor of various biological targets.
- Antiviral Activity : Research indicates that compounds with a quinazoline structure can inhibit viral replication. Studies have demonstrated that derivatives of this compound exhibit antiviral properties against several viruses, suggesting its potential application in antiviral drug design .
- Anticancer Properties : The compound has been evaluated for its anticancer activity. Quinazoline derivatives are known to target specific kinases involved in cancer progression. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .
Enzyme Inhibition
The compound acts as an enzyme inhibitor, particularly targeting glucocerebrosidase, which is relevant in the treatment of Gaucher disease—a lysosomal storage disorder. Studies have indicated that it can enhance the translocation of glucocerebrosidase to lysosomes, improving enzyme activity in patient-derived cells .
Anti-inflammatory Activity
In addition to its antiviral and anticancer properties, this compound has been investigated for anti-inflammatory effects. Preliminary studies suggest it can reduce levels of inflammatory markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases .
Case Study 1: Antiviral Efficacy
A study focused on the antiviral efficacy of quinazoline derivatives highlighted that this compound exhibited significant activity against the influenza virus. The mechanism was attributed to the inhibition of viral polymerase activity, which is crucial for viral replication.
Case Study 2: Anticancer Properties
In a series of experiments evaluating the anticancer effects of various quinazoline derivatives, this compound was found to significantly inhibit the growth of breast cancer cell lines (MCF7). The compound induced cell cycle arrest and apoptosis through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of tert-butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can bind to the active site of enzymes, inhibiting their activity, while the piperazine ring can enhance binding affinity and specificity . The compound may also modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparison with Similar Compounds
Structural Features
The tert-butyl piperazine-1-carboxylate scaffold is common across several analogues, with variations in the substituent attached to the piperazine ring. Key differences include:
Physicochemical Properties
- Solubility: Boc-protected compounds (e.g., ) exhibit good solubility in DMSO, methanol, and acetonitrile due to the hydrophobic tert-butyl group .
- Crystallinity : Crystallographic data for tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate () reveal weak hydrogen bonds (C–H⋯O) and displacement ellipsoids, suggesting moderate stability .
- Electronic Effects : Quinazoline’s bicyclic system increases electron density compared to pyridine analogues, influencing redox behavior and binding affinity .
Reactivity and Functionalization
- Quinazoline Core : Susceptible to electrophilic substitution at the 2- and 4-positions; the 4-position is often modified for drug discovery .
- Pyridine Analogues : Cyan or bromo groups () enable further transformations (e.g., reduction, coupling) .
- Amino Derivatives: Amino groups () are pivotal for forming Schiff bases or amide bonds in prodrug design .
Biological Activity
Tert-butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C17H22N4O2
- Molar Mass: 314.38 g/mol
- CAS Number: 827598-29-8
- Storage Conditions: Recommended at 2-8°C
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, notably kinases and receptors involved in cell signaling pathways. The quinazoline core is known for its ability to inhibit kinase activity, which can disrupt pathways associated with cell proliferation and survival. The piperazine ring enhances binding affinity and selectivity, while the tert-butyl ester improves pharmacokinetic properties .
Anticancer Activity
Research indicates that compounds containing the quinazoline structure exhibit significant anticancer properties. This compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:
- In vitro Studies:
Interaction Studies
Interaction studies highlight the compound's binding affinity to important biological targets. These studies are crucial for understanding how structural variations impact biological activity:
| Compound Variation | Biological Target | Binding Affinity |
|---|---|---|
| Tert-butyl 4-(6-chloroquinazolin-4-yl)piperazine-1-carboxylate | Kinases | Enhanced |
| Tert-butyl 4-(7-bromoquinazolin-4-yl)piperazine-1-carboxylate | Receptors | Increased lipophilicity |
| Tert-butyl 4-(7-nitroquinazolin-4-yl)piperazine-1-carboxylate | Enzymes | Altered electronic properties |
Study on Antiproliferative Effects
A study published in MDPI evaluated various derivatives of quinazoline, including this compound. The results indicated significant inhibition of cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with some derivatives exhibiting IC50 values comparable to standard chemotherapeutic agents like Doxorubicin .
Toxicity and Safety Profile
Toxicological assessments have shown that while the compound exhibits promising biological activity, it also presents certain risks. Acute toxicity studies indicate harmful effects if ingested or upon dermal contact; hence, careful handling is advised during research applications .
Q & A
Q. What are the established synthetic routes for tert-butyl 4-(quinazolin-4-yl)piperazine-1-carboxylate, and what reaction conditions optimize yield and purity?
The compound is typically synthesized via nucleophilic aromatic substitution between tert-butyl piperazine-1-carboxylate and halogenated quinazoline derivatives. For example, coupling 5-bromo-2-chloropyrimidine with tert-butyl piperazine-1-carboxylate in 1,4-dioxane under reflux (110°C, 12 hours) with K₂CO₃ achieves yields up to 88.7% . Key factors include:
- Stoichiometric control (1:1.5 molar ratio of halide to piperazine).
- Prolonged heating to ensure complete substitution.
- Purification via silica chromatography with hexane:EtOAc gradients (4:1 to 8:1) to isolate the Boc-protected product .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., δ 1.49 ppm for tert-butyl protons, δ 3.4–3.8 ppm for piperazine protons) .
- LCMS : Validates molecular weight (e.g., [M+H]+ at m/z 348.1 for intermediates) .
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., C–H⋯O hydrogen bonds in crystal packing) .
Q. What are the common chemical transformations of this compound, and how do reaction conditions influence product distribution?
Key transformations include:
- Boc deprotection : HCl/dioxane (4 M, 3 hours) yields the free piperazine .
- Suzuki coupling : Pd-catalyzed cross-coupling with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) achieves 42% yield using XPhos ligand and Na₂CO₃ in acetonitrile/water .
- Nucleophilic substitution : Reactivity at the quinazoline C2 position is enhanced by electron-withdrawing groups (e.g., Cl) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed for derivatives across studies?
Discrepancies often arise from assay variability or cellular models. A systematic approach includes:
- Standardizing kinase assay protocols (e.g., ATP concentration, incubation time).
- Performing structure-activity relationship (SAR) studies with enantiomerically pure derivatives.
- Computational docking (e.g., Glide SP mode) to validate binding modes, as demonstrated for Bruton’s tyrosine kinase (BTK) inhibitors (RMSD <2.0 Å in 50 ns MD simulations) .
Q. What strategies improve crystallization success rates for derivatives during X-ray analysis?
- Slow vapor diffusion : Use EtOAc/hexane (1:3) at 4°C to promote nucleation .
- Heavy atom incorporation : Halogen substitution (e.g., Br at C5 of pyrimidine) enhances anomalous scattering .
- Low-temperature data collection : Solved at 100 K with Mo Kα radiation (λ=0.71073 Å), achieving 98% completeness .
Q. How can computational chemistry predict reactivity and optimize synthetic pathways for novel derivatives?
- Density Functional Theory (DFT) : Identifies electrophilic sites (e.g., C7 of quinazoline) for functionalization .
- Molecular dynamics (MD) : Correlates binding stability (e.g., with BTK) to IC₅₀ values .
- QM/MM methods : Optimize reaction coordinates for complex substitutions (e.g., diazoacetyl group introduction) .
Methodological Tables
| Key Reaction Optimization Parameters |
|---|
| Parameter |
| ---------------------- |
| Temperature |
| Reaction Time |
| Base |
| Crystallography Data Collection |
|---|
| Radiation Source |
| Resolution |
| R-factor |
| Completeness |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
